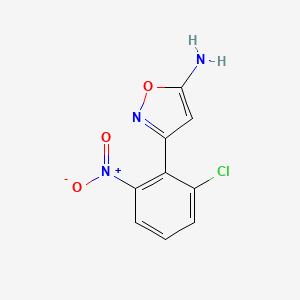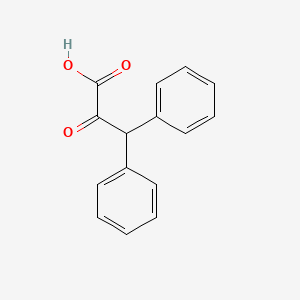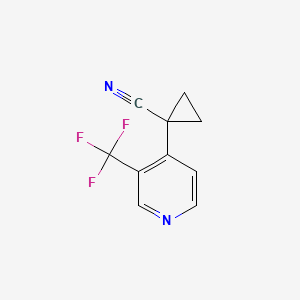
3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is a heterocyclic compound that features both azetidine and tetrahydrofuran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for 3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The azetidine and tetrahydrofuran rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can act as a mimic of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetrahydrofuran moiety can enhance the compound’s solubility and stability, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a core structure for many biologically active compounds.
Tetrahydrofuran: A five-membered oxygen-containing ring commonly used as a solvent and building block in organic synthesis.
Uniqueness
3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is unique due to the combination of azetidine and tetrahydrofuran rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3-(oxolan-2-ylmethyl)azetidin-3-ol |
InChI |
InChI=1S/C8H15NO2/c10-8(5-9-6-8)4-7-2-1-3-11-7/h7,9-10H,1-6H2 |
Clé InChI |
QPIVUDHMNCFQTI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)


![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)

![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)





